



# Application Notes and Protocols for the Quantification of 5-O-Methyldalbergiphenol

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Compound of Interest		
Compound Name:	5-O-Methyldalbergiphenol	
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### Introduction

**5-O-Methyldalbergiphenol** is a phenolic compound of interest found in various plant species, notably from the Dalbergia genus. As a member of theDalbergiphenol group, it exhibits a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of **5-O-Methyldalbergiphenol** in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This document provides detailed application notes and experimental protocols for the quantification of **5-O-Methyldalbergiphenol** using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

## **Analytical Methods Overview**

The choice of analytical method for the quantification of **5-O-Methyldalbergiphenol** depends on the sample matrix, required sensitivity, and the availability of instrumentation.

 HPLC-DAD is a robust and widely available technique suitable for routine quantification in relatively clean sample matrices like standardized plant extracts.[1][2][3]



- LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices such as biological fluids and for trace-level quantification.[4][5]
- GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 5-O-Methyldalbergiphenol, derivatization is typically required prior to analysis.[6][7]

## **Data Presentation: Quantitative Summary**

The following tables summarize typical validation and quantitative data achievable with the described methods. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC-DAD Method Validation Parameters

Parameter	Result
Linearity (R²)	> 0.999
Limit of Detection (LOD)	5 - 15 μg/mL
Limit of Quantification (LOQ)	15 - 50 μg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

Table 2: LC-MS/MS Method Validation Parameters

Parameter	Result
Linearity (R²)	> 0.999
Limit of Detection (LOD)	0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)	0.03 - 0.3 ng/mL
Precision (RSD%)	< 5%
Accuracy (Recovery %)	95 - 105%



Table 3: GC-MS Method Validation Parameters (Post-Derivatization)

Parameter	Result
Linearity (R²)	> 0.998
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.3 - 3 ng/mL
Precision (RSD%)	< 10%
Accuracy (Recovery %)	90 - 110%

## **Experimental Protocols**

## Protocol 1: Sample Preparation - Extraction from Plant Material

This protocol describes a general procedure for the extraction of **5-O-Methyldalbergiphenol** from dried plant material (e.g., heartwood of Dalbergia species).

#### Materials:

- · Dried and powdered plant material
- Methanol (HPLC grade)
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters

#### Procedure:

- Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.



- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process (steps 2-5) twice more with the remaining plant material.
- Pool the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
- Filter the reconstituted extract through a 0.22 μm syringe filter prior to injection into the analytical instrument.



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Extraction Workflow for 5-O-Methyldalbergiphenol.

## **Protocol 2: Quantification by HPLC-DAD**

#### Instrumentation:

- HPLC system with a Diode-Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)

#### Reagents:

Mobile Phase A: 0.1% Formic acid in Water



- Mobile Phase B: Acetonitrile
- 5-O-Methyldalbergiphenol reference standard

#### **Chromatographic Conditions:**

• Flow Rate: 1.0 mL/min

• Injection Volume: 10 μL

Column Temperature: 30 °C

· Detection Wavelength: 280 nm

• Gradient Program:

o 0-5 min: 10% B

5-25 min: 10% to 60% B

25-30 min: 60% to 10% B

30-35 min: 10% B (re-equilibration)

#### Procedure:

- Prepare a stock solution of 5-O-Methyldalbergiphenol reference standard (1 mg/mL) in methanol.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200  $\mu$ g/mL.
- Inject the calibration standards and the prepared sample extracts into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify 5-O-Methyldalbergiphenol in the samples by interpolating their peak areas from the calibration curve.



## **Protocol 3: Quantification by LC-MS/MS**

#### Instrumentation:

- LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)

#### Reagents:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- 5-O-Methyldalbergiphenol reference standard

#### **Chromatographic Conditions:**

- Flow Rate: 0.3 mL/min
- Injection Volume: 2 μL
- Column Temperature: 40 °C
- Gradient Program:
  - o 0-1 min: 5% B
  - 1-8 min: 5% to 95% B
  - o 8-10 min: 95% B
  - 10-10.1 min: 95% to 5% B
  - 10.1-12 min: 5% B (re-equilibration)

#### MS/MS Conditions (Negative Ion Mode):

• Ion Source: ESI (-)



Capillary Voltage: -3.5 kV

• Source Temperature: 150 °C

• Desolvation Temperature: 350 °C

MRM Transitions: To be determined by infusing a standard solution of 5-O-Methyldalbergiphenol. A hypothetical precursor ion [M-H]<sup>-</sup> would be selected, and collision-induced dissociation would be optimized to identify characteristic product ions for quantification and confirmation.

#### Procedure:

- Follow the standard preparation and calibration curve construction as described in the HPLC-DAD protocol, using a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1 to 100 ng/mL).
- Analyze the samples using the optimized LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.
- Quantify **5-O-Methyldalbergiphenol** based on the peak area of the specific MRM transition.

## Protocol 4: Quantification by GC-MS (with Derivatization)

#### Instrumentation:

• GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm)

#### Reagents:

- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
  Trimethylchlorosilane (TMCS)
- Pyridine
- 5-O-Methyldalbergiphenol reference standard



#### **Derivatization Procedure:**

- Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.
- Add 50 μL of pyridine and 50 μL of BSTFA with 1% TMCS.
- Heat the mixture at 70 °C for 30 minutes.
- Cool to room temperature before injection.

#### GC-MS Conditions:

- Injector Temperature: 280 °C
- Injection Mode: Splitless
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 min
  - Ramp: 10 °C/min to 280 °C, hold for 10 min
- Carrier Gas: Helium at a constant flow of 1 mL/min
- MS Transfer Line Temperature: 290 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 5-O-Methyldalbergiphenol.

#### Procedure:

- Derivatize both the sample extracts and the calibration standards.
- Inject the derivatized solutions into the GC-MS system.

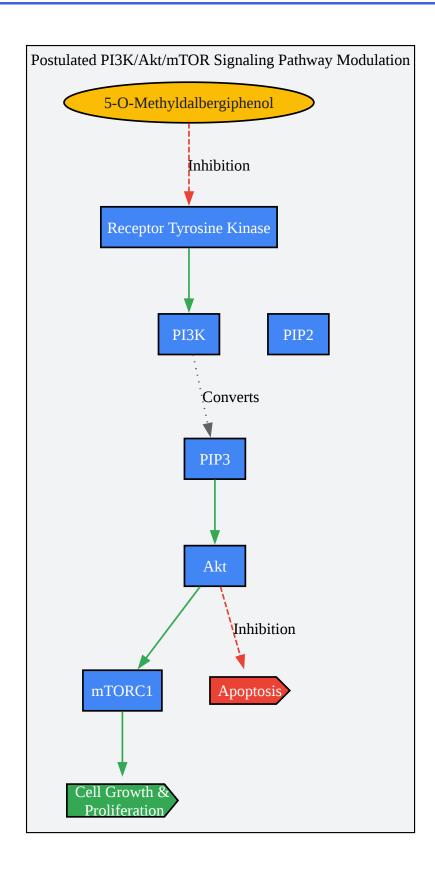


- Identify the trimethylsilyl (TMS) derivative of 5-O-Methyldalbergiphenol based on its retention time and mass spectrum.
- Quantify using a calibration curve constructed from the peak areas of a specific ion in the SIM mode.

## **Postulated Signaling Pathway Involvement**

Polyphenols are known to modulate various cellular signaling pathways.[8][9][10][11] While the specific pathways affected by **5-O-Methyldalbergiphenol** require further investigation, a plausible mechanism of action involves the modulation of pathways related to cell growth, survival, and inflammation, such as the PI3K/Akt/mTOR pathway.





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Modulation of the PI3K/Akt/mTOR pathway by **5-O-Methyldalbergiphenol**.



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